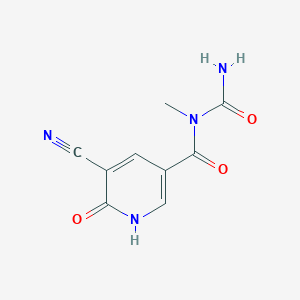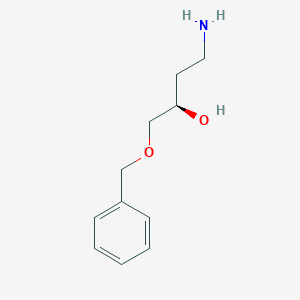
(2R)-4-Amino-1-(benzyloxy)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is an organic compound with a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-(benzyloxy)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as ®-4-chloro-1-(benzyloxy)butan-2-ol.
Nucleophilic Substitution: The chloro group is substituted with an amino group using a nucleophilic substitution reaction. This can be achieved by reacting the starting material with ammonia or an amine under appropriate conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-Amino-1-(benzyloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2R)-4-Amino-1-(benzyloxy)butan-2-one.
Reduction: Formation of (2R)-4-Amino-1-(benzyloxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-4-Amino-1-(benzyloxy)butan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of amino alcohols with biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-4-Amino-1-(benzyloxy)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-Amino-1-(benzyloxy)butan-2-ol: The enantiomer of the compound with similar properties but different optical activity.
4-Amino-1-(benzyloxy)butan-2-ol: The racemic mixture containing both enantiomers.
4-Amino-1-(methoxy)butan-2-ol: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is unique due to its specific chiral configuration, which can result in different biological activity and reactivity compared to its enantiomer or racemic mixture. The presence of the benzyloxy group also imparts distinct chemical properties compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2R)-4-amino-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
InChI-Schlüssel |
XOUYBRFTHNBTDV-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H](CCN)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


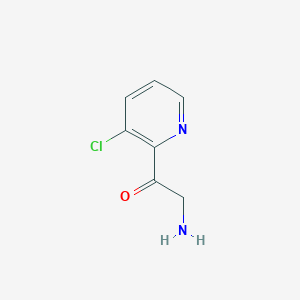
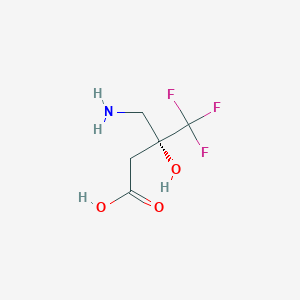
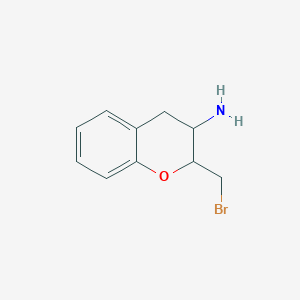

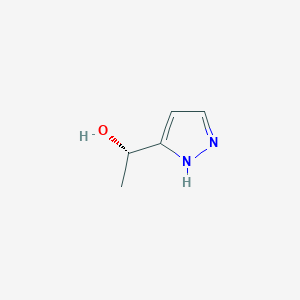
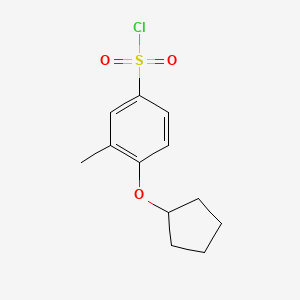
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
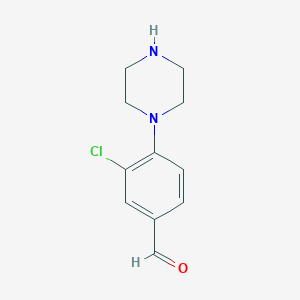
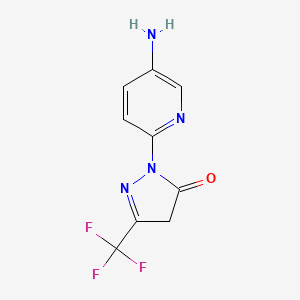
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
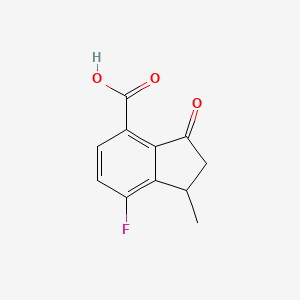
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
